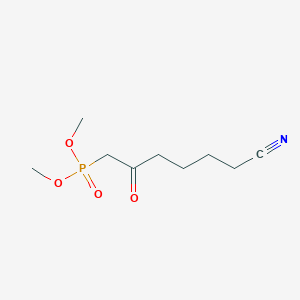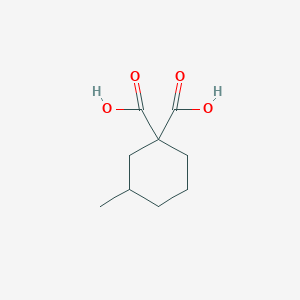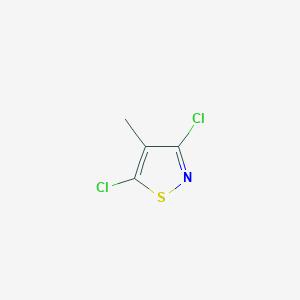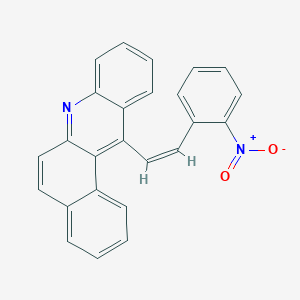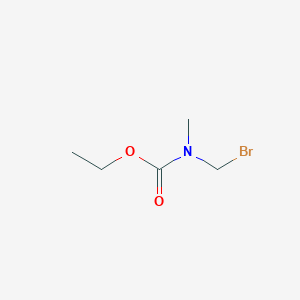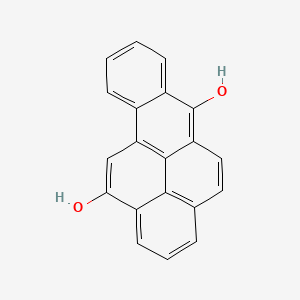
Benzo(b)pyrene-6,12-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(b)pyrene-6,12-diol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a hydroxylated form of benzo(b)pyrene, which is known for its carcinogenic properties. This compound is of significant interest due to its potential biological activities and its role in environmental pollution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(b)pyrene-6,12-diol typically involves the hydroxylation of benzo(b)pyrene. This can be achieved through various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or osmium tetroxide to introduce hydroxyl groups at specific positions on the benzo(b)pyrene molecule.
Hydrolysis: Following the formation of epoxides, hydrolysis can be employed to convert these intermediates into diols.
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research rather than large-scale industrial use. the methods mentioned above can be scaled up with appropriate reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzo(b)pyrene-6,12-diol can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the diol into other hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products
Quinones: Formed through oxidation.
Hydrocarbon Derivatives: Formed through reduction.
Substituted Aromatics: Formed through electrophilic substitution.
Scientific Research Applications
Benzo(b)pyrene-6,12-diol has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Studied for its potential role in carcinogenesis and as a biomarker for exposure to PAHs.
Industry: Used in environmental monitoring to assess pollution levels and the presence of PAHs in various samples.
Mechanism of Action
The mechanism of action of benzo(b)pyrene-6,12-diol involves its metabolic activation to reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, which convert it into diol epoxides that can interact with DNA and other cellular components.
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: Another PAH with similar carcinogenic properties.
Benzo(e)pyrene: A less common isomer of benzo(a)pyrene.
Cyclopentapyrenes: Related compounds with similar structures.
Dibenzopyrenes: Another class of PAHs with multiple fused rings.
Uniqueness
Benzo(b)pyrene-6,12-diol is unique due to its specific hydroxylation pattern, which influences its reactivity and biological interactions. Its study provides insights into the behavior of hydroxylated PAHs and their potential health effects.
Properties
CAS No. |
63148-08-3 |
|---|---|
Molecular Formula |
C20H12O2 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
benzo[b]pyrene-6,12-diol |
InChI |
InChI=1S/C20H12O2/c21-17-10-16-12-5-1-2-6-13(12)20(22)15-9-8-11-4-3-7-14(17)18(11)19(15)16/h1-10,21-22H |
InChI Key |
FLRFEERYOMEBKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=C4C(=CC=C5)C(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [chloro(difluorophosphoryl)methyl]carbamate](/img/structure/B14501501.png)
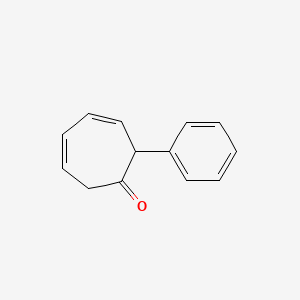
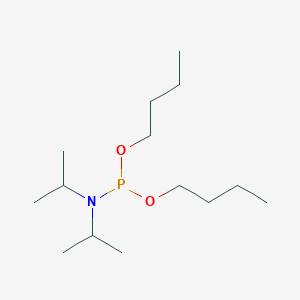

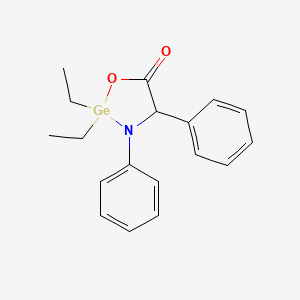
![N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14501536.png)
![1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9'-xanthene]](/img/structure/B14501537.png)
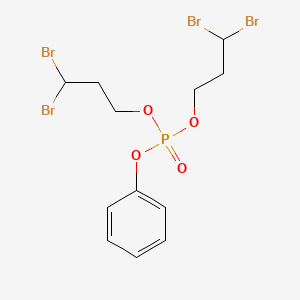
![S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine](/img/structure/B14501558.png)
